Iminodibenzyle

Vue d'ensemble

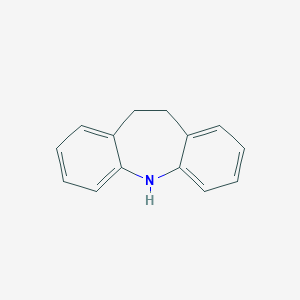

Description

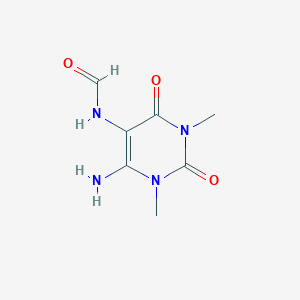

. Il s’agit d’un dérivé de la dibenzazépine et se caractérise par un cycle à sept chaînons fusionné à deux cycles benzéniques. Ce composé présente un intérêt considérable en raison de ses applications dans divers domaines, notamment la synthèse organique et la pharmacie .

Applications De Recherche Scientifique

10,11-Dihydro-5H-dibenzo[b,f]azepine has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de la 10,11-dihydro-5H-dibenzo[b,f]azépine implique son interaction avec diverses cibles moléculaires. Dans le contexte de son utilisation comme précurseur de produits pharmaceutiques, les dérivés du composé agissent souvent sur les canaux sodiques des cellules nerveuses et musculaires, modulant leur activité . Cette modulation peut entraîner des effets anticonvulsivants, rendant le composé précieux dans le traitement de l’épilepsie et d’autres troubles neurologiques .

Analyse Biochimique

Biochemical Properties

Iminodibenzyl is known to interact with certain enzymes and proteins. For instance, it has been identified as an inhibitor of delta-5-desaturase (D5D), an enzyme involved in fatty acid metabolism . By inhibiting D5D activity, Iminodibenzyl can shift the peroxidation of di-homo-gamma-linolenic acid (DGLA) from arachidonic acid to 8-hydroxyoctanoic acid (8-HOA) in high COX-2 microenvironments .

Cellular Effects

Iminodibenzyl has been observed to have significant effects on various types of cells. In breast cancer cells, for example, Iminodibenzyl stimulated 8-HOA has been shown to cause a reduction in HDAC activity, resulting in the activation of the intrinsic apoptosis pathway . Additionally, it has been associated with reduced filopodia and lamellipodia, and changes in epithelial-mesenchymal transition markers, leading to decreased cancer cell migration .

Molecular Mechanism

The molecular mechanism of Iminodibenzyl involves its interaction with the D5D enzyme. By inhibiting D5D activity, Iminodibenzyl can shift the peroxidation of DGLA from arachidonic acid to 8-HOA in high COX-2 microenvironments . This shift in peroxidation can lead to various cellular effects, including a reduction in HDAC activity and changes in cell migration .

Temporal Effects in Laboratory Settings

For instance, in breast cancer cells, Iminodibenzyl has been observed to cause a reduction in HDAC activity, leading to the activation of the intrinsic apoptosis pathway .

Dosage Effects in Animal Models

Specific dosage effects of Iminodibenzyl in animal models are not well-documented. It is known that the compound can have significant effects on tumor size. In an orthotopic breast cancer model, the combination of Iminodibenzyl and DGLA was observed to reduce tumor size .

Metabolic Pathways

Iminodibenzyl is involved in the metabolic pathway of fatty acid metabolism, specifically in the peroxidation of DGLA. By inhibiting D5D activity, Iminodibenzyl can shift the peroxidation of DGLA from arachidonic acid to 8-HOA .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 10,11-dihydro-5H-dibenzo[b,f]azépine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réduction de l’acide 10,11-dihydro-5H-dibenzo[b,f]azépine-10-carboxylique à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium . La réaction est généralement réalisée sous atmosphère inerte pour éviter l’oxydation, et le produit est purifié par recristallisation.

Méthodes de production industrielle : La production industrielle de la 10,11-dihydro-5H-dibenzo[b,f]azépine implique souvent des processus de réduction à grande échelle. Le composé est produit avec un rendement et une pureté élevés, ce qui le rend approprié pour une utilisation comme intermédiaire dans la synthèse de divers produits pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La 10,11-dihydro-5H-dibenzo[b,f]azépine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l’acide 10,11-dihydro-5H-dibenzo[b,f]azépine-10-carboxylique.

Réduction : La réduction du dérivé acide carboxylique donne le composé parent.

Substitution : Le composé peut subir des réactions de substitution électrophile, en particulier au niveau des cycles benzéniques.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes et les agents de nitration.

Principaux produits formés :

Oxydation : Acide 10,11-dihydro-5H-dibenzo[b,f]azépine-10-carboxylique.

Réduction : 10,11-Dihydro-5H-dibenzo[b,f]azépine.

Substitution : Divers dérivés substitués selon l’électrophile utilisé.

4. Applications de la recherche scientifique

La 10,11-dihydro-5H-dibenzo[b,f]azépine a un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

La 10,11-dihydro-5H-dibenzo[b,f]azépine est unique parmi les composés similaires en raison de sa structure et de sa réactivité spécifiques. Les composés similaires comprennent :

Carbamazépine : Un anticonvulsivant largement utilisé avec une structure tricyclique similaire.

Oxcarbazépine : Un autre anticonvulsivant qui est structurellement lié mais possède des propriétés pharmacocinétiques différentes.

Désilpramine : Un antidépresseur tricyclique avec une structure de base similaire.

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs applications spécifiques et leurs profils pharmacologiques.

Propriétés

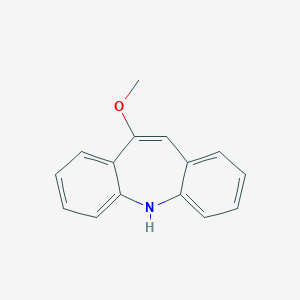

IUPAC Name |

6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMRRZONCYIFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

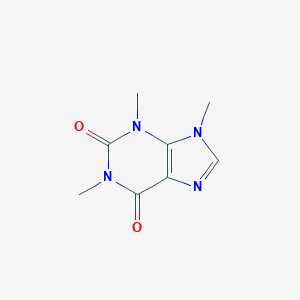

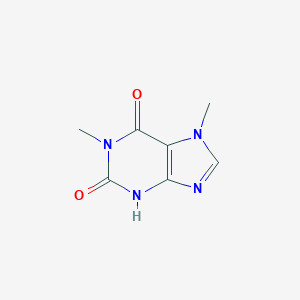

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049414 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-19-9 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodibenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz[b,f]azepine, 10,11-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262BX7OE3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of iminodibenzyl?

A1: Iminodibenzyl has the molecular formula C14H13N and a molecular weight of 195.26 g/mol.

Q2: What spectroscopic data is available for iminodibenzyl?

A2: Researchers have characterized iminodibenzyl using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. These techniques provide valuable information about the compound's structure, electronic properties, and fragmentation patterns. [, , ]

Q3: How is iminodibenzyl typically synthesized?

A3: Iminodibenzyl can be synthesized through various methods. One common approach is the catalytic deamination of 2,2′-diaminodibenzyl using catalysts like γ-Al2O3 in the presence of steam. This method has shown high yields approaching 100%. []

Q4: Can iminodibenzyl be converted to other useful compounds?

A4: Yes, iminodibenzyl can be further modified to produce other valuable compounds. For instance, catalytic dehydrogenation of iminodibenzyl over iron-containing oxides in the presence of steam yields iminostilbene, a significant intermediate in pharmaceutical synthesis. []

Q5: What is the role of catalysts in the synthesis and modification of iminodibenzyl?

A5: Catalysts play a crucial role in enhancing the efficiency and selectivity of reactions involving iminodibenzyl. For example, in the synthesis of iminodibenzyl from 2,2′-diaminodibenzyl, γ-Al2O3 significantly improves the yield and enables continuous synthesis for extended periods without needing catalyst replacement. [] Similarly, specific catalysts like those containing iron oxides facilitate the dehydrogenation of iminodibenzyl to iminostilbene. []

Q6: What are the primary applications of iminodibenzyl and its derivatives?

A6: Iminodibenzyl derivatives find widespread use as intermediates in synthesizing medicinal substances, particularly pharmaceuticals. They serve as crucial building blocks for various drugs, including antidepressants and antipsychotics. [, ]

Q7: How is iminodibenzyl used in material science?

A7: Iminodibenzyl is incorporated into the synthesis of conjugated polymers, which exhibit luminescent properties. These polymers have potential applications in organic light-emitting diodes (OLEDs) and fluorescence sensors. [, , ]

Q8: How does the structure of iminodibenzyl contribute to its applications in material science?

A8: The structure of iminodibenzyl, with its dibenzoazepine core, allows for facile functionalization and incorporation into polymer backbones. This structural feature enables the tuning of electronic and optical properties, leading to diverse applications in areas like luminescent materials and sensors. [, ]

Q9: What are the pharmacological properties of iminodibenzyl derivatives?

A9: Iminodibenzyl derivatives, particularly those with substitutions on the nitrogen atom, exhibit a range of pharmacological properties. They are known to interact with dopamine receptors in the central nervous system, leading to their use as antidepressants and antipsychotics. [, , ]

Q10: Are there any known toxicological concerns associated with iminodibenzyl derivatives?

A11: While generally considered safe, iminodibenzyl derivatives can cause side effects like constipation and, in rare cases, adynamic ileus. []

Q11: Has the metabolism of iminodibenzyl derivatives been studied?

A12: Yes, studies on the metabolism of iminodibenzyl derivatives, such as trimipramine, have been conducted in humans. These studies revealed metabolic pathways involving N-dealkylation, N-demethylation, and aromatic hydroxylation. []

Q12: What analytical techniques are used to quantify iminodibenzyl and its derivatives?

A12: Several analytical methods are employed for quantifying iminodibenzyl and its derivatives, including:

- Gas Chromatography (GC): This technique is particularly useful for determining iminodibenzyl and its impurities in pharmaceutical formulations. [, ]

- High-Performance Liquid Chromatography (HPLC): This versatile method is widely used to determine the concentration of iminodibenzyl and its impurities in various matrices. []

- Spectrophotometry: This technique utilizes the absorbance properties of iminodibenzyl derivatives to quantify them. [, ]

Q13: Are there specific considerations for validating analytical methods for iminodibenzyl and its derivatives?

A14: Yes, validation of analytical methods for iminodibenzyl derivatives is crucial to ensure accuracy, precision, and specificity. Researchers must establish parameters like linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness during method validation. [, ]

Q14: Is there any information on the environmental impact of iminodibenzyl and its derivatives?

A15: While limited information is available on the environmental impact of iminodibenzyl itself, research on similar compounds highlights the importance of responsible waste management and exploring strategies to mitigate potential environmental risks. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)